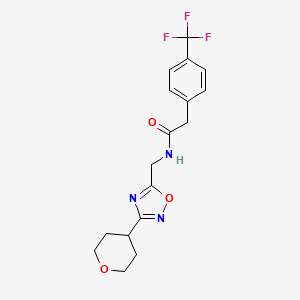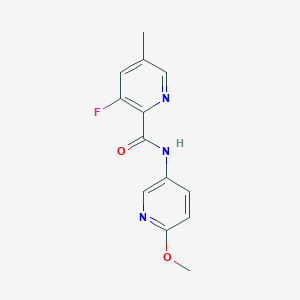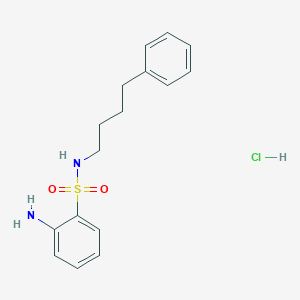![molecular formula C26H26N4O3S B2508441 4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide CAS No. 397289-72-4](/img/structure/B2508441.png)
4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide, also known as ABSB, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. ABSB is a small molecule that belongs to the class of sulfonyl benzamides and has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Synthesis and Structural Studies
- A series of benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized, highlighting the interest in complex heterocyclic systems involving benzimidazole units for their potential applications in nonlinear optical (NLO) properties and molecular electronics. The synthesis process involved multiple steps starting from o-phenylenediamine, showcasing the structural diversity achievable with benzimidazole derivatives. The charge distributions and regions of electrophilic and nucleophilic reactivity of these compounds were explored using computational methods, indicating their potential in various scientific applications (Almansour et al., 2016).
Antimicrobial and Anticancer Properties
- Research into benzimidazole derivatives has also explored their antimicrobial and anticancer properties. For instance, certain benzimidazole compounds have been evaluated for their in vitro anticancer activity, indicating the potential of these compounds in therapeutic applications (Salahuddin et al., 2014). Additionally, novel benzimidazole, benzoxazole, and benzothiazole derivatives have shown broad-spectrum antimicrobial activity, suggesting their usefulness in combating bacterial and fungal infections (Vikas Padalkar et al., 2014).
Fluorescent Sensors
- Benzimidazole and benzothiazole conjugates have been designed and synthesized as fluorescent sensors, demonstrating their utility in detecting metal ions like Al3+ and Zn2+. These findings suggest the applicability of benzimidazole derivatives in the development of novel sensors with potential environmental and industrial applications (G. Suman et al., 2019).
Mechanism of Action
Target of Action
The primary target of TCMDC-125712 is the essential malarial kinase PfCLK3 . This kinase is crucial for the survival of the blood stage of Plasmodium falciparum, the most deadly malaria parasite .
Mode of Action
TCMDC-125712 acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This selective binding improves the selectivity of the compound, reducing potential off-target effects on human kinases .
Biochemical Pathways
PfCLK3 is part of the cyclin-dependent like protein kinase family (PfCLK1-4) in Plasmodium falciparum . These kinases are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . By inhibiting PfCLK3, TCMDC-125712 disrupts the normal functioning of these biochemical pathways, leading to parasiticidal activity .
Pharmacokinetics
The compound’s potency and selectivity for pfclk3, as well as its reversible inhibition, suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of PfCLK3 by TCMDC-125712 leads to the death of Plasmodium falciparum parasites . The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure .
Action Environment
The compound’s stability and efficacy under experimental conditions suggest it may be robust against various environmental factors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of TCMDC-125712 are largely defined by its interactions with various biomolecules. It has been found to interact with enzymes such as Prolyl-tRNA synthetase . The nature of these interactions is complex and may involve binding to the active site of the enzyme, leading to changes in enzyme activity .
Cellular Effects
TCMDC-125712 has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of TCMDC-125712 involves its interactions with biomolecules at the molecular level. It has been suggested that TCMDC-125712 may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c31-26(20-11-15-22(16-12-20)34(32,33)30-17-5-1-2-6-18-30)27-21-13-9-19(10-14-21)25-28-23-7-3-4-8-24(23)29-25/h3-4,7-16H,1-2,5-6,17-18H2,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAHCAHNMSKEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)






![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)
![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)

![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)